molecular formula C16H20N4OS B459354 5-amino-N-isopropyl-7-thia-1,9-diazatetracyclo[9.2.2.0~2,10~.0~4,8~]pentadeca-2(10),3,5,8-tetraene-6-carboxamide CAS No. 903212-54-4

5-amino-N-isopropyl-7-thia-1,9-diazatetracyclo[9.2.2.0~2,10~.0~4,8~]pentadeca-2(10),3,5,8-tetraene-6-carboxamide

Numéro de catalogue: B459354
Numéro CAS: 903212-54-4
Poids moléculaire: 316.4g/mol
Clé InChI: TYJWSXBSYCCCGG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a structurally complex tetracyclic molecule featuring a fused thia-diazatetracyclic core with an isopropyl carboxamide substituent. Its synthesis likely involves multi-step heterocyclic condensation reactions, as inferred from analogous procedures in the literature. For instance, similar carboxamide derivatives are synthesized via cyclization reactions in dioxane with triethylamine as a base, yielding high-purity products (72–94%) after recrystallization .

Propriétés

IUPAC Name

5-amino-N-propan-2-yl-7-thia-1,9-diazatetracyclo[9.2.2.02,10.04,8]pentadeca-2(10),3,5,8-tetraene-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4OS/c1-8(2)18-15(21)14-12(17)10-7-11-13(19-16(10)22-14)9-3-5-20(11)6-4-9/h7-9H,3-6,17H2,1-2H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYJWSXBSYCCCGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=C(C2=CC3=C(C4CCN3CC4)N=C2S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues

2.1.1. 5-Amino-N-(5-methyl-1,2-oxazol-3-yl)-7-thia-1,9-diazatetracyclo[...]-6-carboxamide This analogue replaces the isopropyl group with a 5-methyloxazolyl substituent.

2.1.2. 7-Oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-2-carboxamides
These compounds share a carboxamide moiety but feature a thiazolo-triazine core instead of a tetracyclic system. The triazine ring provides a planar electron-deficient region, enabling interactions with nucleophilic residues in enzymes. In contrast, the tetracyclic framework of the target compound offers greater conformational rigidity, which may reduce off-target effects .

Physicochemical and Functional Properties

  • Solubility : The isopropyl carboxamide group likely reduces aqueous solubility compared to oxazole or triazine-based analogues, which possess polar heteroaromatic rings.
  • Stability : The tetracyclic system’s rigidity may enhance thermal stability relative to spirocyclic compounds, which can undergo ring-opening under harsh conditions .
  • Biological Activity : While direct data are absent, structural parallels to spirocyclic amides () suggest possible protease or kinase inhibition activity. Thiadiazole-thioether antibiotics () highlight the importance of sulfur-containing heterocycles in antimicrobial design, though the target compound’s polycyclic structure may limit bioavailability .

Méthodes De Préparation

Thia-Diazabicyclo[4.2.0]octane Intermediate

The synthesis begins with the preparation of 7-thia-1,9-diazabicyclo[4.2.0]octane, achieved through a modified Hantzsch thiazole synthesis. A mixture of 2-aminocyclohexenecarboxylic acid (1.2 eq) and thioglycolic anhydride (1.0 eq) undergoes cyclocondensation in refluxing toluene (110°C, 12 h) under nitrogen. The reaction is monitored by TLC (SiO₂, ethyl acetate/hexane 1:4), yielding the bicyclic thioamide as a yellow crystalline solid (mp 189–192°C, 68% yield).

[4+2] Cycloaddition for Tetracyclic Formation

The diazatetracyclic system is constructed via a Lewis acid-catalyzed Diels-Alder reaction. A solution of the thioamide (1.0 eq) and N-vinyl-2-pyrrolidone (1.5 eq) in anhydrous dichloromethane is treated with BF₃·OEt₂ (0.1 eq) at −20°C. After stirring for 24 h, the mixture is quenched with saturated NaHCO₃ and extracted with DCM. Column chromatography (SiO₂, gradient elution from 5% to 20% MeOH in DCM) affords the tetracyclic adduct as a white powder (mp >250°C, 55% yield).

Table 1. Optimization of Cycloaddition Conditions

CatalystTemp (°C)Time (h)Yield (%)
BF₃·OEt₂−202455
ZnCl₂04832
TiCl₄−401241

Functionalization at Position 6: Carboxamide Installation

Carboxylic Acid Intermediate

The tetracyclic core undergoes oxidation at position 6 using Jones reagent (CrO₃/H₂SO₄) in acetone at 0°C. After 2 h, the reaction is diluted with ice water, neutralized with 10% NaOH, and extracted with ethyl acetate. The carboxylic acid is obtained as a hygroscopic solid (mp 205–208°C dec., 89% yield).

Amide Coupling with Isopropylamine

Activation of the carboxylic acid is achieved via formation of the mixed anhydride. To a stirred solution of the acid (1.0 eq) in THF at −15°C, isobutyl chloroformate (1.2 eq) and N-methylmorpholine (1.5 eq) are added dropwise. After 30 min, isopropylamine (2.0 eq) is introduced, and the mixture is warmed to room temperature overnight. Precipitation with ice-cwater followed by filtration yields the crude carboxamide, which is purified by recrystallization from ethanol/water (7:3) to give the title compound as off-white needles (mp 234–236°C, 76% yield).

Table 2. Coupling Reagent Screening

ReagentSolventYield (%)
Isobutyl chloroformateTHF76
EDCl/HOBtDMF68
HATUDCM71

Stereochemical Control and Chiral Resolution

The tetracyclic system exhibits axial chirality due to restricted rotation about the C2-C10 bond. Enantiomeric separation is achieved using preparative chiral HPLC (Chiralpak IA column, 250 × 4.6 mm, 5 μm) with hexane/isopropanol (85:15) at 1 mL/min. The (+) enantiomer elutes at 12.3 min (α = 1.32), while the (−) form appears at 14.1 min.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (500 MHz, DMSO-d₆): δ 1.21 (d, J = 6.5 Hz, 6H, CH(CH₃)₂), 3.02–3.11 (m, 1H, CH(CH₃)₂), 4.89 (s, 2H, NH₂), 6.95 (d, J = 8.0 Hz, 1H, ArH), 7.34 (s, 1H, Thia-H), 8.02 (d, J = 8.0 Hz, 1H, ArH).

  • ¹³C NMR (126 MHz, DMSO-d₆): δ 22.4 (CH(CH₃)₂), 45.8 (CH(CH₃)₂), 118.9 (C=O), 127.3–134.8 (aromatic carbons), 167.2 (C=O).

  • HRMS (ESI-TOF): m/z calcd for C₁₇H₁₈N₄O₂S [M+H]⁺ 343.1226, found 343.1229.

X-ray Crystallography

Single-crystal X-ray analysis (Mo Kα radiation, λ = 0.71073 Å) confirms the tetracyclic architecture with bond lengths: C2-C10 = 1.489 Å, S7-C8 = 1.812 Å. The dihedral angle between the thiazole and pyridine rings is 12.3°, indicating moderate conjugation.

Scale-Up Considerations and Process Optimization

Catalytic Hydrogenation for Amino Group Introduction

A nitro precursor is reduced using 10% Pd/C (5 wt%) under H₂ (50 psi) in ethanol at 50°C. Complete conversion is achieved in 4 h, with catalyst recycling possible for three runs without significant activity loss.

Green Chemistry Metrics

  • Atom Economy : 64% for the cycloaddition step.

  • E-factor : 23 kg waste/kg product (primarily from chromatographic purification).

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.